4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
CAS No.:
Cat. No.: VC16495740
Molecular Formula: C10H17N3O5S3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O5S3 |
|---|---|
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
| Standard InChI | InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15) |
| Standard InChI Key | MVBJPOIMDXIBKC-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic thieno[3,2-e][1, thiazine core fused with a sulfonamide group at position 6 and a 3-methoxypropyl side chain at position 2 (Figure 1). The 1,1-dioxide designation indicates two oxygen atoms double-bonded to the sulfur atoms in the thiazine ring, a modification critical for stabilizing the molecule’s electronic configuration . The amino group at position 4 introduces chirality, though stereochemical data for this specific derivative remains unspecified in available literature.
Table 1: Comparative Structural Data for Thieno-Thiazine Derivatives
Stereochemical Considerations
While the 4-(ethylamino) analog (CAS 138890-62-7) exists as the (R)-enantiomer , and the 4-hydroxy derivative (CAS 154127-42-1) as the (S)-enantiomer , the absolute configuration of the 4-amino compound remains unconfirmed. Computational modeling suggests that stereochemistry at C4 significantly impacts binding affinity to carbonic anhydrase isoforms, with (S)-configurations generally favoring interaction with the catalytic zinc ion .
Physicochemical Properties
Solubility and Stability
The sulfonamide group confers moderate water solubility (~2.1 mg/mL predicted), while the thieno-thiazine core contributes to lipid solubility (logP ≈ 1.8). The 1,1-dioxide modification enhances metabolic stability compared to non-oxidized analogs, as demonstrated in stability studies of related compounds under physiological pH conditions .
Spectroscopic Characterization
Key spectroscopic features include:
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¹H NMR: Distinct signals for the methoxypropyl side chain (δ 3.3–3.5 ppm) and amino protons (δ 1.8–2.1 ppm)
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IR: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch)
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MS: Molecular ion peak at m/z 383.47 ([M+H]⁺) with characteristic fragmentation patterns at m/z 212 (thieno-thiazine core) and m/z 171 (sulfonamide moiety) .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
While detailed protocols for this specific derivative are proprietary, general routes for analogous thieno-thiazine sulfonamides involve:
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Ring Formation: Cyclocondensation of 3-aminothiophene-2-carboxylates with thiourea derivatives under acidic conditions.
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Sulfonamide Introduction: Reaction with chlorosulfonic acid followed by ammonolysis.
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Side Chain Modification: Alkylation using 3-methoxypropyl bromide in the presence of phase-transfer catalysts.
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Oxidation: Treatment with hydrogen peroxide to form the 1,1-dioxide structure .
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 110–120 | HCl (gas) | 65–72 |
| Sulfonamide Formation | 0–5 | Pyridine | 83–89 |
| Alkylation | 60–70 | Tetrabutylammonium bromide | 75–81 |
| Oxidation | 25–30 | None | 92–95 |
Industrial Manufacturing Challenges
Scale-up requires addressing:
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Exothermic risks during sulfonation (ΔT > 50°C)
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Purification difficulties due to diastereomer formation during alkylation
Comparative Analysis of Derivatives
Table 3: Pharmacological Profile of Thieno-Thiazine Analogs
| Derivative | CA II IC₅₀ (nM) | LogD₇.₄ | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 4-Amino (This Compound) | Not reported | 1.8 | 2.1 (predicted) |
| 4-(Ethylamino) | 15.4 ± 1.2 | 2.3 | 1.7 |
| 4-Hydroxy | 42.9 ± 3.8 | 1.2 | 3.4 |
The amino derivative’s predicted lower logD than ethylamino analogs suggests improved tissue penetration, while its higher solubility compared to the hydroxy derivative could enhance formulation flexibility.
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